4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine 4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18144025
InChI: InChI=1S/C9H12BrN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13)
SMILES:
Molecular Formula: C9H12BrN5
Molecular Weight: 270.13 g/mol

4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18144025

Molecular Formula: C9H12BrN5

Molecular Weight: 270.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine -

Specification

Molecular Formula C9H12BrN5
Molecular Weight 270.13 g/mol
IUPAC Name 4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine
Standard InChI InChI=1S/C9H12BrN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13)
Standard InChI Key YZFASXYYQUEEIA-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN1CCN2C=C(C(=N2)N)Br

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine, reflects its core structure:

  • A pyrazole ring substituted with bromine at position 4 and an amine group at position 3.

  • An ethyl chain linking the pyrazole to a 2-methylimidazole moiety .

Key identifiers:

PropertyValueSource
Molecular FormulaC9_9H12_{12}BrN5_5
Molecular Weight270.13 g/mol
SMILESCC1=NC=CN1CCN2C=C(C(=N2)N)Br
InChI KeyYZFASXYYQUEEIA-UHFFFAOYSA-N

Physicochemical Profile

While experimental data on solubility and melting point remain limited, computational predictions suggest:

  • logP: ~1.2 (moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 2/5, indicating potential for intermolecular interactions .

  • Polar Surface Area: 70.2 Ų, aligning with bioavailability criteria for drug-like molecules.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step reactions:

  • N-Alkylation: Reaction of 4-bromo-3-aminopyrazole with 2-(2-methylimidazol-1-yl)ethyl bromide under basic conditions.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Example Protocol:

  • Step 1: 4-Bromo-3-aminopyrazole (1 eq) and 2-(2-methylimidazol-1-yl)ethyl bromide (1.2 eq) are refluxed in acetonitrile with K2_2CO3_3 (2 eq) for 12 hours.

  • Step 2: The crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1).

Challenges and Solutions

  • Regioselectivity: Competing alkylation at pyrazole N1 vs. N2 positions is mitigated by steric hindrance from the bromine substituent .

  • Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yield to 78%.

Biological Activities and Applications

Cell LineIC50_{50} (μM)Reference
HepG212.4 ± 1.2
MCF-718.9 ± 2.1
Mechanistic studies suggest kinase inhibition (e.g., EGFR, VEGFR) and apoptosis induction via caspase-3 activation.

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Candida albicans32.0
The imidazole moiety likely disrupts microbial cell membranes via zinc ion chelation.

Kinase Inhibition

Comparative analysis with analogs reveals:

CompoundEGFR IC50_{50} (nM)Selectivity Over HER2
Target Compound45 ± 312-fold
Erlotinib (Reference)2 ± 0.53-fold
While less potent than erlotinib, its selectivity reduces off-target effects.

Comparative Analysis with Structural Analogs

Bromine vs. Chlorine Substitution

Replacing bromine with chlorine (C9_9H12_{12}ClN5_5) decreases cytotoxicity (HepG2 IC50_{50} = 28 μM) but improves solubility (logP = 0.9).

Side Chain Modifications

  • Ethyl vs. Propyl Linkers: Elongating the chain reduces kinase affinity (EGFR IC50_{50} = 120 nM).

  • Methylimidazole vs. Imidazole: The 2-methyl group enhances metabolic stability (t1/2_{1/2} in liver microsomes: 45 vs. 22 minutes).

Future Directions

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

  • Structure-Activity Relationship (SAR): Systematic modifications to optimize potency and selectivity.

  • Combination Therapies: Synergy studies with checkpoint inhibitors or DNA-damaging agents .

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